5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane
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Overview
Description
5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane is a complex organic compound that features a pyrazole ring substituted with a nitro group and an ethyl linkage to a dithiazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, which can be synthesized through the cyclization of hydrazine derivatives with diketones or other suitable precursors . The nitro group is introduced via nitration reactions using nitric acid or other nitrating agents . The dithiazepane ring is then formed through a series of cyclization reactions involving sulfur-containing reagents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and hydrogen peroxide for oxidation . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .
Major Products
The major products formed from these reactions include amino derivatives, sulfoxides, and substituted pyrazoles .
Scientific Research Applications
5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane has several scientific research applications:
Mechanism of Action
The mechanism by which 5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, altering the compound’s electronic properties and enabling it to interact with biological molecules . The pyrazole ring can bind to active sites on enzymes, inhibiting their activity and affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitro-substituted pyrazoles and dithiazepane derivatives . Examples include:
- 4-nitro-1H-pyrazole
- 1,2,5-dithiazepane
Uniqueness
What sets 5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane apart is its combination of a nitro-substituted pyrazole ring with a dithiazepane ring, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Properties
IUPAC Name |
5-[2-(4-nitropyrazol-1-yl)ethyl]-1,2,5-dithiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2S2/c14-13(15)9-7-10-12(8-9)2-1-11-3-5-16-17-6-4-11/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGQZSWSYWJOKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSCCN1CCN2C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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